Mecoprop-trolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

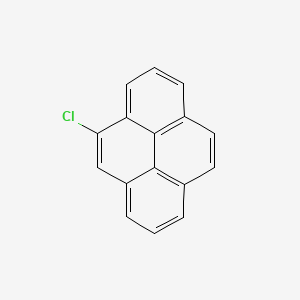

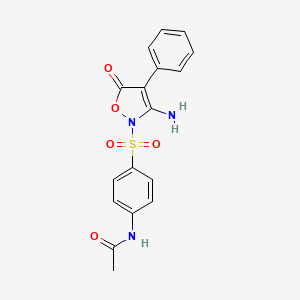

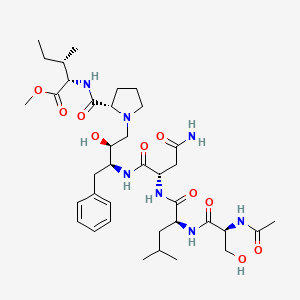

Mecoprop-trolamine is a synthetic herbicide used primarily for the post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, and agricultural crops. It is a derivative of mecoprop, a phenoxypropionic herbicide, and is known for its selective, systemic action, being absorbed through the leaves and translocated to the roots of target plants .

Preparation Methods

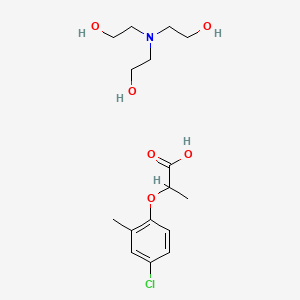

Synthetic Routes and Reaction Conditions: Mecoprop-trolamine is synthesized through the reaction of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) with triethanolamine. The reaction typically involves the esterification of mecoprop with triethanolamine under controlled conditions to form the trolamine salt. The process requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions in reactors designed to handle the necessary volumes and reaction conditions. The process includes steps for purification and quality control to ensure the final product meets regulatory standards for herbicide use .

Chemical Reactions Analysis

Types of Reactions: Mecoprop-trolamine undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze to form mecoprop acid and triethanolamine.

Oxidation and Reduction: While less common, oxidation and reduction reactions can occur under specific conditions, altering the chemical structure and activity of the compound.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and an acid or base catalyst.

Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Involves reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Produces mecoprop acid and triethanolamine.

Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Mecoprop-trolamine has a range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of phenoxypropionic herbicides and their interactions with various reagents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: While primarily an herbicide, its derivatives are studied for potential pharmacological activities.

Mechanism of Action

Mecoprop-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and growth, leading to the death of susceptible broad-leaved weeds. The compound is absorbed through the leaves and translocated to the roots, where it exerts its herbicidal effects .

Comparison with Similar Compounds

Mecoprop: The parent compound, also a phenoxypropionic herbicide, used similarly for broad-leaved weed control.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide with similar applications.

Dicamba: A benzoic acid herbicide that also acts as a synthetic auxin.

Uniqueness: Mecoprop-trolamine is unique in its formulation as a trolamine salt, which enhances its solubility and ease of application compared to its parent compound, mecoprop. This formulation allows for more effective and targeted weed control in various agricultural and non-agricultural settings .

Properties

CAS No. |

97635-48-8 |

|---|---|

Molecular Formula |

C16H26ClNO6 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |

InChI |

InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |

InChI Key |

CDRNTSYQTIKJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

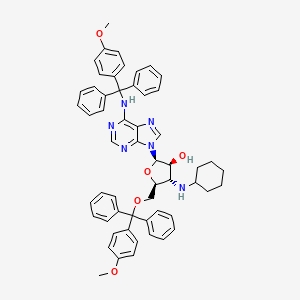

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)

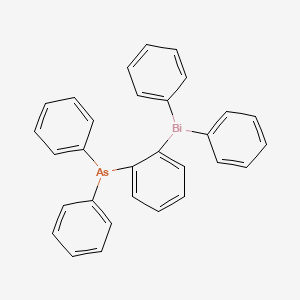

![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)